molecular formula C7H6BrFO4S B2460277 4-Bromo-2-methoxyphenyl fluoranesulfonate CAS No. 2411298-53-6

4-Bromo-2-methoxyphenyl fluoranesulfonate

Cat. No.: B2460277
CAS No.: 2411298-53-6
M. Wt: 285.08
InChI Key: VGUTWKCFBJAAPX-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenyl fluoranesulfonate is an organic compound with the molecular formula C7H6BrFO3S It is a derivative of benzene, featuring bromine, fluorine, methoxy, and sulfonyloxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxyphenyl fluoranesulfonate typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-fluoroanisole, which is commercially available or can be synthesized from 4-bromoanisole via fluorination.

    Sulfonylation: The key step involves the introduction of the sulfonyloxy group. This can be achieved by reacting 4-bromo-2-fluoroanisole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxyphenyl fluoranesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-1-fluorosulfonyloxy-2-methoxybenzene.

Scientific Research Applications

4-Bromo-2-methoxyphenyl fluoranesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It may be explored for its potential biological activity and used in the development of new drugs.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxyphenyl fluoranesulfonate involves its interaction with molecular targets through its functional groups. The sulfonyloxy group can participate in electrophilic aromatic substitution reactions, while the bromine and fluorine atoms can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-2-fluoroanisole: Similar in structure but lacks the sulfonyloxy group.

    4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a sulfonyloxy group.

    1-Bromo-4-fluorobenzene: Lacks both the methoxy and sulfonyloxy groups.

Properties

IUPAC Name

4-bromo-1-fluorosulfonyloxy-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO4S/c1-12-7-4-5(8)2-3-6(7)13-14(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUTWKCFBJAAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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